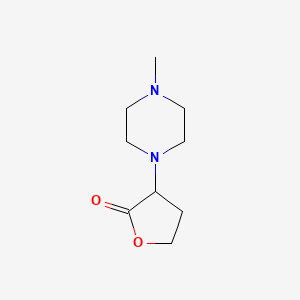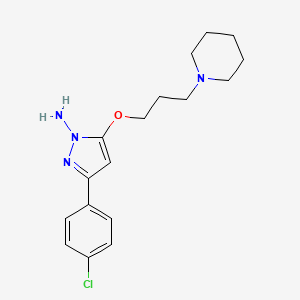
1H-Pyrazol-1-amine, 3-(4-chlorophenyl)-5-(3-(1-piperidinyl)propoxy)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrazol-1-amine, 3-(4-chlorophenyl)-5-(3-(1-piperidinyl)propoxy)- is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features a chlorophenyl group and a piperidinylpropoxy group, which may impart unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazol-1-amine, 3-(4-chlorophenyl)-5-(3-(1-piperidinyl)propoxy)- typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.
Introduction of the chlorophenyl group: This step may involve the use of a chlorophenyl halide in a nucleophilic substitution reaction.
Attachment of the piperidinylpropoxy group: This can be done through an etherification reaction using a piperidinylpropyl halide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
1H-Pyrazol-1-amine, 3-(4-chlorophenyl)-5-(3-(1-piperidinyl)propoxy)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amines.
科学研究应用
1H-Pyrazol-1-amine, 3-(4-chlorophenyl)-5-(3-(1-piperidinyl)propoxy)- may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
作用机制
The mechanism of action of 1H-Pyrazol-1-amine, 3-(4-chlorophenyl)-5-(3-(1-piperidinyl)propoxy)- would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
相似化合物的比较
Similar Compounds
- 1H-Pyrazol-1-amine, 3-(4-chlorophenyl)-5-(3-(1-morpholinyl)propoxy)
- 1H-Pyrazol-1-amine, 3-(4-bromophenyl)-5-(3-(1-piperidinyl)propoxy)
- 1H-Pyrazol-1-amine, 3-(4-chlorophenyl)-5-(3-(1-pyrrolidinyl)propoxy)
Uniqueness
The uniqueness of 1H-Pyrazol-1-amine, 3-(4-chlorophenyl)-5-(3-(1-piperidinyl)propoxy)- lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds. This could include differences in reactivity, binding affinity, and biological activity.
属性
CAS 编号 |
80370-48-5 |
|---|---|
分子式 |
C17H23ClN4O |
分子量 |
334.8 g/mol |
IUPAC 名称 |
3-(4-chlorophenyl)-5-(3-piperidin-1-ylpropoxy)pyrazol-1-amine |
InChI |
InChI=1S/C17H23ClN4O/c18-15-7-5-14(6-8-15)16-13-17(22(19)20-16)23-12-4-11-21-9-2-1-3-10-21/h5-8,13H,1-4,9-12,19H2 |
InChI 键 |
UNYWEPWMZAYPTF-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(CC1)CCCOC2=CC(=NN2N)C3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


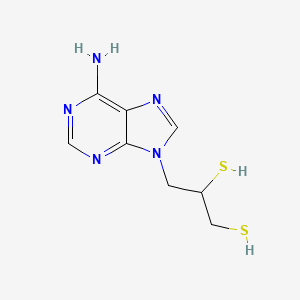
![1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis(4-phenoxybenzene)](/img/structure/B14421205.png)
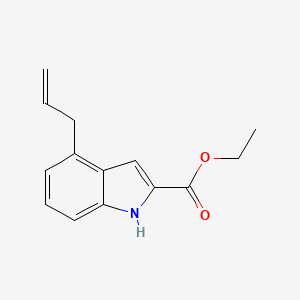

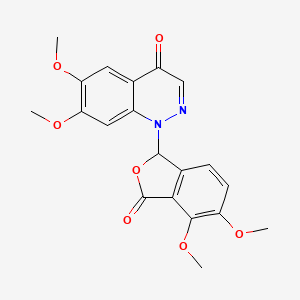
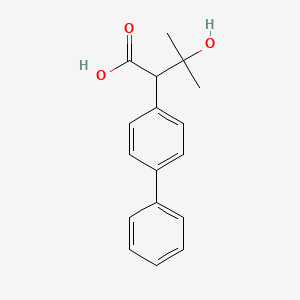
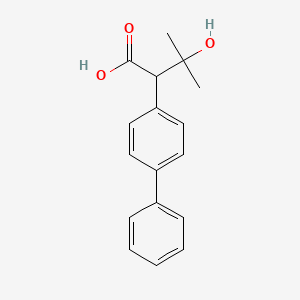
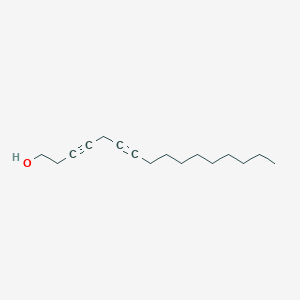
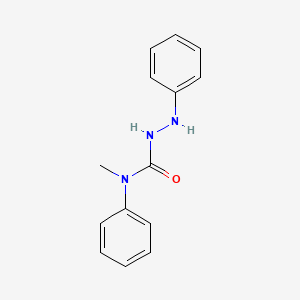

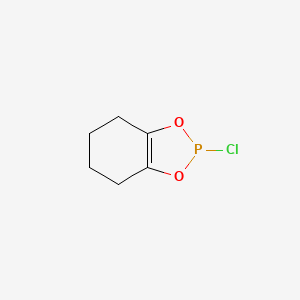
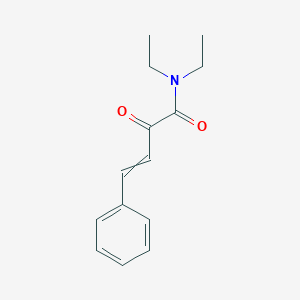
![1-{2-[4-(Benzyloxy)phenyl]ethyl}-1H-imidazole](/img/structure/B14421276.png)
